N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1240702 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Reactions
- N,N'-dimethoxy-N,N'-dimethylurea has been synthesized and used as a carbonyl dication equivalent in organometallic addition reactions, particularly for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).
Corrosion Inhibition
- Certain urea derivatives, such as 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have shown effective corrosion inhibition properties for mild steel in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).
Environmental Analysis
- Techniques have been developed for the analysis of similar compounds, such as triclocarban (a polychlorinated phenyl urea pesticide), in aquatic environments using liquid chromatography electrospray ionization mass spectrometry (Halden & Paull, 2004).
Pharmacology and Drug Discovery
- The discovery of nonpeptide agonists of certain receptors, such as the urotensin-II receptor, involved compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one. Such discoveries are crucial for pharmacological research and potential drug development (Croston et al., 2002).
Photocatalysis and Environmental Remediation
- Studies on simultaneous production of hydrogen and degradation of organic pollutants, like 4-chlorophenol and urea, using modified titania photocatalysts, indicate potential applications in environmental remediation and clean energy production (Kim, Monllor-Satoca, & Choi, 2012).
Optoelectronics and Material Science
- Research on electronic, optical, and nonlinear optical properties of chalcone derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, indicates their potential application in optoelectronic device fabrications due to superior properties (Shkir et al., 2018).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,5-dimethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-4-15(12-5-7-13(19)8-6-12)20-18(22)21-16-11-14(23-2)9-10-17(16)24-3/h5-11,15H,4H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVORRYUCRUFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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